2-Ethyl-3-methylquinoxaline
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Overview
Description
2-Ethyl-3-methylquinoxaline is a chemical compound with the molecular formula C11H12N2 . It has an average mass of 172.226 Da and a monoisotopic mass of 172.100052 Da .
Molecular Structure Analysis
This compound has a total of 26 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 257.4±35.0 °C at 760 mmHg, and a flash point of 102.0±17.2 °C . It has a molar refractivity of 54.7±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 159.1±3.0 cm3 .Scientific Research Applications
Experimental Studies and Theoretical Investigations
- Experimental and Theoretical Insights : 1-Ethyl-3-methylquinoxaline-2-thione, a molecule closely related to 2-Ethyl-3-methylquinoxaline, has been extensively studied through experimental methods like X-ray diffraction and UV–Vis spectroscopy, as well as theoretical DFT calculations. These studies provide significant insights into its biological activity, suggesting potential biomedical applications (Benallal et al., 2020).
Biological and Antimicrobial Activities
- Antiviral Potentials : Novel derivatives of quinoxaline, including those related to this compound, have demonstrated potent antiviral activities against various viruses, highlighting their potential as antiviral agents (Elzahabi, 2017).
- Cytotoxicity Studies : The cytotoxic properties of 3-methylquinoxaline-2-carboxylate, a compound related to this compound, have been explored, revealing insights into its effects on cell lines and potential applications in safety evaluations (Zhang Ke-y, 2014).
- Antimicrobial Activities : Synthesis and testing of various quinoxaline derivatives, including structures related to this compound, have shown promising antimicrobial properties, indicating their potential use in combating microbial infections (Singh et al., 2010).
Analytical and Synthesis Techniques
- Synthesis Methods : Advanced methods have been developed for synthesizing this compound derivatives, which are valuable as intermediates in pharmaceuticals and dyes. These synthesis techniques focus on environmental sustainability and efficiency (Tanaka et al., 2021).
- Analytical Approaches : Techniques like HPLC and GC-MS have been used to determine the content of related quinoxaline derivatives in biological samples, showcasing the role of these compounds as biomarkers in various diseases (Wei et al., 2019).
Mechanism of Action
Target of Action
Quinoxaline derivatives have been known to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects .
Mode of Action
Quinoxaline derivatives have been reported to inhibit various enzymes and interact with different receptors
Biochemical Pathways
Quinoxaline derivatives have been reported to affect various biochemical pathways, depending on their specific structure and the biological system in which they are active . The downstream effects of these interactions can vary widely and are subject to further investigation.
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects .
Safety and Hazards
Future Directions
While specific future directions for 2-Ethyl-3-methylquinoxaline are not mentioned in the search results, quinoxaline derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . This suggests that there may be potential for future research and development involving this compound.
Biochemical Analysis
Biochemical Properties
It is known that quinoxalines, the family to which 2-Ethyl-3-methylquinoxaline belongs, interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the quinoxaline derivative.
Cellular Effects
Quinoxaline derivatives have been found to have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases .
Molecular Mechanism
Quinoxalines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that the effects of a compound can vary with dosage, and this can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Compounds can be transported and distributed within cells and tissues through various mechanisms, including transporters or binding proteins .
Subcellular Localization
Compounds can be localized to specific compartments or organelles within a cell, and this can have effects on their activity or function .
Properties
IUPAC Name |
2-ethyl-3-methylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-3-9-8(2)12-10-6-4-5-7-11(10)13-9/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVYZJCPYVRFKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N=C1C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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